Cas no 1401668-41-4 ((S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide)
(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-3-methyl-n-((s)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
- (S)-2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide
- AM97913
- (S)-2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-2-ylmethyl)butyramide
- (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
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- Inchi: 1S/C11H23N3O/c1-8(2)10(12)11(15)13-7-9-5-4-6-14(9)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
- InChI Key: AWKZFUDBIYSRKO-UWVGGRQHSA-N
- SMILES: O=C([C@H](C(C)C)N)NC[C@@H]1CCCN1C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 218
- Topological Polar Surface Area: 58.4
(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 082877-500mg |
S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide |
1401668-41-4 | 500mg |
£694.00 | 2022-03-01 | ||
| Chemenu | CM502667-1g |
(S)-2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide |
1401668-41-4 | 97% | 1g |
$1378 | 2023-01-02 |
(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
Comprehensive Overview of (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS No. 1401668-41-4)
(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS No. 1401668-41-4) is a chiral organic compound with significant potential in pharmaceutical and biochemical research. This compound, characterized by its stereospecific configuration, has garnered attention due to its unique structural features and potential applications in drug discovery. The presence of both amino and amide functional groups, combined with a pyrrolidine moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its role as a building block for peptidomimetics and small-molecule inhibitors.
In recent years, the demand for chiral compounds like (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide has surged, driven by advancements in asymmetric synthesis and the growing emphasis on enantioselective drug development. The compound's CAS No. 1401668-41-4 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry. Its structural complexity and stereochemical purity are critical for applications in targeted therapy and enzyme inhibition, aligning with current trends in precision medicine.
One of the key advantages of (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide is its potential to modulate biological pathways with high specificity. This aligns with the increasing focus on personalized medicine, where compounds with defined stereochemistry are essential for minimizing off-target effects. The pyrrolidine ring in its structure is a common motif in FDA-approved drugs, further highlighting its utility. Researchers are also exploring its role in neuropharmacology, given the prevalence of similar scaffolds in central nervous system (CNS) therapeutics.
The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide often involves multi-step organic reactions, including enantioselective catalysis and protection-deprotection strategies. These methods are optimized to ensure high yield and optical purity, which are critical for its application in high-throughput screening and lead optimization. The compound's CAS No. 1401668-41-4 is a valuable identifier for sourcing high-quality material from reputable suppliers, ensuring reproducibility in research.
From an SEO perspective, queries related to (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide often include terms like "chiral amide synthesis", "pyrrolidine derivatives in drug discovery", and "CAS 1401668-41-4 applications". These keywords reflect the compound's niche yet growing importance in pharmaceutical R&D. Additionally, its potential as a precursor for bioactive molecules makes it a subject of interest in patent literature and academic publications.
In conclusion, (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS No. 1401668-41-4) represents a promising candidate for advancing drug discovery and chemical biology. Its stereospecificity, functional diversity, and compatibility with modern synthetic techniques position it as a valuable tool for researchers. As the field of chiral chemistry continues to evolve, this compound is likely to play a pivotal role in the development of next-generation therapeutics.
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